molecular formula C3H4O4 B1221333 2-Hydroxy-3-oxopropanoic acid CAS No. 2480-77-5

2-Hydroxy-3-oxopropanoic acid

Cat. No.: B1221333
CAS No.: 2480-77-5
M. Wt: 104.06 g/mol
InChI Key: QWBAFPFNGRFSFB-UHFFFAOYSA-N
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Description

Contextualization within Biological Systems and Chemical Space

2-Hydroxy-3-oxopropanoic acid is a multifaceted organic compound that is structurally classified as a 3-oxo monocarboxylic acid, a 2-hydroxy monocarboxylic acid, and an aldehyde. nih.gov This structure, featuring a hydroxyl group, a ketone functional group, and a carboxylic acid, allows it to be categorized as both an alpha-hydroxy acid and a beta-keto acid. evitachem.com Its chemical properties, detailed in the table below, underscore its reactivity and solubility in aqueous environments, which are crucial for its biological roles. evitachem.com

The compound is recognized as a metabolite in various organisms, including Escherichia coli, mice, the plant Arabidopsis thaliana, and the protozoan Trypanosoma brucei. nih.gov Its primary role in these systems is as an intermediate in metabolic pathways. evitachem.com One of the most well-documented of these is the D-glucarate catabolic pathway. In bacteria such as E. coli and Ralstonia metallidurans, D-glucarate is converted through a series of enzymatic reactions into intermediates. nih.govresearchgate.net Specifically, D-glucarate is dehydrated and then cleaved by an aldolase (B8822740) to yield pyruvate (B1213749) and this compound. nih.govresearchgate.net This intermediate is then typically reduced to D-glycerate by the enzyme tartronate (B1221331) semialdehyde reductase. nih.govnih.gov This pathway ultimately connects the metabolism of D-glucarate to central carbon metabolism through intermediates like 3-phosphoglycerate. nih.gov

At a physiological pH of 7.3, the compound primarily exists as its conjugate base, 2-hydroxy-3-oxopropanoate (B1262112). evitachem.com This anion is involved in metabolic processes such as the glyoxylate (B1226380) and dicarboxylate metabolism. wikipedia.org The ability of this compound to act as a substrate for various enzymes is central to its function, enabling it to participate in biochemical transformations that are fundamental to cellular energy and biosynthesis. evitachem.com

PropertyValueSource
Molecular FormulaC3H4O4 evitachem.comlookchem.comMolecular Weight104.06 g/mol nih.govevitachem.comDensity1.532 g/cm³ lookchem.comBoiling Point304.2°C at 760mmHg lookchem.comFlash Point152°C lookchem.comHydrogen Bond Donor Count2 lookchem.comHydrogen Bond Acceptor Count4 lookchem.comRotatable Bond Count2 lookchem.com

Synonyms and Related Biochemical Entities

The compound is known in scientific literature by several names, which reflects its discovery and characterization in different biochemical contexts. The most common synonym is tartronate semialdehyde . nih.gov Other names include hydroxymalonaldehydic acid and tartronic semialdehyde. nih.govevitachem.com

The biochemical relevance of this compound is further highlighted by its relationship with other key metabolic molecules. It is functionally related to propionic acid and is the conjugate acid of 2-hydroxy-3-oxopropanoate. nih.govevitachem.com In metabolic pathways, it is directly linked to several compounds, as detailed in the table below.

Related EntityRelationshipPathway ContextSource
D-GlucaratePrecursorD-glucarate is converted into an intermediate which is then cleaved to form this compound and pyruvate. nih.govresearchgate.netPyruvateCo-productFormed alongside this compound from the cleavage of 5-keto-4-deoxy-D-glucarate. nih.govresearchgate.netD-GlycerateProductthis compound is reduced to D-glycerate by tartronate semialdehyde reductase. nih.govnih.govHydroxypyruvateIsomerA putative hydroxypyruvate isomerase can catalyze the reversible isomerization between hydroxypyruvate and 2-hydroxy-3-oxopropanoate. hmdb.ca2-hydroxy-3-oxopropanoateConjugate BaseThe anionic form of the acid, which is the major species at physiological pH. nih.govevitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h1-2,5H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBAFPFNGRFSFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tartronate semialdehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006938
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2480-77-5
Record name Tartronate semialdehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2480-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tartronate semialdehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biosynthetic and Catabolic Pathways of 2 Hydroxy 3 Oxopropanoic Acid

Biosynthesis Mechanisms

The biosynthesis of 2-hydroxy-3-oxopropanoic acid can occur through multiple enzymatic routes, highlighting its central role in metabolic networks.

A primary route for the synthesis of this compound involves the enzyme glyoxylate (B1226380) carboligase, also known as tartronate-semialdehyde synthase. expasy.orgebi.ac.uk This enzyme, classified under EC number 4.1.1.47, catalyzes the dimerization of two glyoxylate molecules to form one molecule of 2-hydroxy-3-oxopropanoate (B1262112) and releases carbon dioxide. qmul.ac.uk This reaction is a key step in the glyoxylate and dicarboxylate metabolism pathways. wikipedia.org

Reaction: 2 Glyoxylate ⇌ 2-Hydroxy-3-oxopropanoate + CO₂ qmul.ac.uk

The catalytic activity of glyoxylate carboligase is dependent on the cofactor thiamine (B1217682) pyrophosphate (TPP). ebi.ac.ukwikipedia.org The mechanism involves the TPP-activated form of glyoxylate. One molecule of glyoxylate is decarboxylated to form a TPP-activated formaldehyde (B43269) intermediate. semanticscholar.org This intermediate then reacts with a second molecule of glyoxylate to form 2-hydroxy-3-oxopropanoate. semanticscholar.org Uniquely, this enzyme lacks the conserved glutamate (B1630785) residue typically found near the TPP cofactor in other TPP-dependent enzymes, suggesting a distinct catalytic mechanism. nih.govacs.org The active site's aliphatic residues lower the dielectric constant, enabling cofactor activation through an intramolecular proton rearrangement. ebi.ac.uk The process begins with an intramolecular proton transfer within the TPP cofactor, forming a reactive ylid. ebi.ac.uk This ylid attacks the first glyoxylate molecule, which is then decarboxylated. The resulting intermediate attacks the second glyoxylate molecule, ultimately yielding 2-hydroxy-3-oxopropanoate and regenerating the TPP cofactor. ebi.ac.uk

The reaction catalyzed by glyoxylate carboligase is stereospecific, leading to the formation of the single S enantiomer of 2-hydroxy-3-oxopropanoate. ebi.ac.uk This stereoselectivity is crucial for the subsequent metabolic steps.

Another significant pathway for the formation of this compound is through the action of 2-dehydro-3-deoxyglucarate aldolase (B8822740) (EC 4.1.2.20). qmul.ac.ukexpasy.org This enzyme catalyzes the reversible cleavage of 2-dehydro-3-deoxy-D-glucarate to yield pyruvate (B1213749) and 2-hydroxy-3-oxopropanoate. qmul.ac.ukwikipedia.org This reaction is part of the ascorbate (B8700270) and aldarate metabolism pathways. wikipedia.orgcreative-enzymes.com The mechanism involves the formation of a Schiff base intermediate to facilitate the carbon-carbon bond cleavage. ontosight.ai

Reaction: 2-Dehydro-3-deoxy-D-glucarate ⇌ Pyruvate + 2-Hydroxy-3-oxopropanoate qmul.ac.uk

Pyruvate kinase (EC 2.7.1.40) is known to be involved in the metabolism of beta-hydroxypyruvate, which can be a precursor for this compound. nih.gov While the direct conversion is not the primary function of pyruvate kinase, its role in the broader metabolic network influences the availability of substrates for other enzymes that can produce this compound.

Research has suggested other potential, though less characterized, biosynthetic routes for this compound. For instance, in Escherichia coli, the isomerization of 3-hydroxypyruvate (B1227823) to tartronate (B1221331) semialdehyde is catalyzed by hydroxypyruvate isomerase. embopress.org Additionally, the degradation of certain compounds can lead to the formation of 3-oxopropanoic acid, a related compound, which could potentially be converted to this compound. rsc.org

Table of Enzymes and Reactions

EnzymeEC NumberSubstrate(s)Product(s)
Glyoxylate Carboligase4.1.1.472 Glyoxylate2-Hydroxy-3-oxopropanoate, CO₂
2-Dehydro-3-deoxyglucarate Aldolase4.1.2.202-Dehydro-3-deoxy-D-glucaratePyruvate, 2-Hydroxy-3-oxopropanoate
Pyruvate Kinase2.7.1.40Phosphoenolpyruvate (B93156), ADPPyruvate, ATP
Hydroxypyruvate Isomerase5.3.1.213-Hydroxypyruvate2-Hydroxy-3-oxopropanoate
Thiamine Pyrophosphate Cofactor Dependence and Catalytic Mechanism

Enzymatic Formation from Beta-Hydroxypyruvate by Pyruvate Kinase

Catabolic and Transformation Pathways

This compound, also known as tartronate semialdehyde, is a significant intermediate in various metabolic routes. Its degradation and conversion are pivotal for cellular metabolism, primarily occurring through reduction and isomerization reactions.

Reduction to D-Glycerate by Tartronate Semialdehyde Reductase (EC 1.1.1.60)

The enzymatic reduction of this compound to D-glycerate represents a key catabolic fate. This reaction is catalyzed by tartronate semialdehyde reductase (TSR), an enzyme with a crucial role in the glycolate (B3277807) pathway and photorespiration in various organisms, including bacteria and plants.

Tartronate semialdehyde reductase displays variability in its preference for the cofactors NADH and NADPH across different species. For instance, the enzyme found in the bacterium Escherichia coli primarily utilizes NADPH. In contrast, the TSR from the purple non-sulfur bacterium Rhodobacter sphaeroides can efficiently use both NADH and NADPH as electron donors. This dual cofactor capability provides metabolic flexibility, allowing the cell to maintain a balance in the redox states of its NAD+/NADH and NADP+/NADPH pools.

OrganismPreferred Cofactor(s)
Escherichia coliNADPH
Rhodobacter sphaeroidesNADH and NADPH
Arabidopsis thalianaNADPH

This table summarizes the cofactor utilization of Tartronate Semialdehyde Reductase in different organisms.

NAD/NADP Cofactor Utilization

Isomerization to Hydroxypyruvate by Hydroxypyruvate Isomerase (EC 5.3.1.22)

An alternative metabolic pathway for this compound involves its isomerization to hydroxypyruvate. This conversion is catalyzed by the enzyme hydroxypyruvate isomerase. This enzyme is integral to pathways such as the serine cycle in methylotrophic bacteria.

The isomerization reaction facilitated by hydroxypyruvate isomerase is reversible. However, the equilibrium of the reaction strongly favors the formation of hydroxypyruvate. Detailed studies on the enzyme from Escherichia coli have determined that at equilibrium, the mixture consists of approximately 95% hydroxypyruvate and only 5% this compound. This indicates a significant thermodynamic preference for hydroxypyruvate.

Hydroxypyruvate isomerase demonstrates a high degree of specificity for its substrates, this compound and hydroxypyruvate. A notable characteristic of this enzyme is its independence from any metal ions or other external cofactors for its catalytic activity. The catalytic mechanism is understood to proceed via a proton transfer that is mediated by specific amino acid residues within the enzyme's active site.

PropertyDescription
Reaction This compound ⇌ Hydroxypyruvate
Reversibility Reversible, with equilibrium favoring hydroxypyruvate
Cofactor Requirement None
Catalytic Mechanism Involves proton transfer by active site residues

This table outlines the key characteristics of the reaction catalyzed by Hydroxypyruvate Isomerase.

This compound: A Key Intermediate in Diverse Metabolic Pathways

This compound , also known as tartronate semialdehyde, is a crucial intermediate metabolite involved in several significant biosynthetic and catabolic pathways within a range of organisms, from bacteria to humans. basys2.caumaryland.eduhmdb.ca This alpha-keto acid plays a pivotal role in the breakdown and synthesis of essential biological molecules. evitachem.com Its chemical structure, featuring a carboxylic acid group, a hydroxyl group, and an aldehyde group, allows it to participate in a variety of enzymatic reactions. evitachem.comnih.gov

The metabolic significance of this compound is highlighted by its participation in multiple degradation pathways.

Involvement in Allantoin (B1664786) Degradation

Allantoin, a product of purine (B94841) catabolism, undergoes degradation through a series of enzymatic steps. While the direct conversion of allantoin to this compound is not the primary pathway, the breakdown of uric acid, the precursor to allantoin, involves intermediates that can lead to its formation. nih.gov In some anaerobic pathways, allantoin degradation is a recognized metabolic process where this compound may be involved. ecmdb.ca

Role in Ascorbate and Aldarate Metabolism

This compound is a well-established intermediate in the metabolism of ascorbate (Vitamin C) and aldarate. basys2.caumaryland.eduecmdb.ca In this pathway, D-glucarate is catabolized through a series of reactions. For instance, in Ralstonia metallidurans, D-glucarate is first dehydrated to 2-keto-3-deoxy-D-glucarate. This intermediate is then cleaved by the enzyme 2-dehydro-3-deoxyglucarate aldolase to produce pyruvate and this compound. msu.ru Subsequently, this compound is converted to D-glyceric acid. msu.ru

ReactantEnzymeProductOrganism
2-Dehydro-3-deoxy-D-glucarate2-Dehydro-3-deoxyglucarate aldolase2-Hydroxy-3-oxopropanoate, PyruvateEscherichia coli, Ralstonia metallidurans
5-Dehydro-4-deoxy-D-glucarate2-Dehydro-3-deoxyglucarate aldolase2-Hydroxy-3-oxopropanoate, PyruvateEscherichia coli
D-GlucarateD-glucarate dehydratase2-Keto-3-deoxy-D-glucarateRalstonia metallidurans
This compoundTartronate-semialdehyde reductaseD-GlycerateEscherichia coli

Contribution to Glycolate and Glyoxylate Degradation

The degradation pathways of glycolate and glyoxylate also feature this compound as a key intermediate. hmdb.caecmdb.caumaryland.edu This compound, also referred to as tartronate semialdehyde in this context, is central to the metabolic route that processes these small two-carbon compounds. basys2.caumaryland.edu The pathway involves the conversion of glyoxylate to tartronate semialdehyde, which is then further metabolized.

PathwayIntermediateOrganism
Glycolate and Glyoxylate DegradationThis compoundEscherichia coli
D-Glucarate and D-Galactarate DegradationThis compoundEscherichia coli

Metabolic and Biological Roles of 2 Hydroxy 3 Oxopropanoic Acid

Central Role in Glyoxylate (B1226380) and Dicarboxylate Metabolism

2-Hydroxy-3-oxopropanoic acid, also referred to as tartronate (B1221331) semialdehyde, is a recognized intermediate in glyoxylate and dicarboxylate metabolism. basys2.caumaryland.edu This metabolic pathway is crucial for the biosynthesis of carbohydrates from fatty acids. wikipedia.org The compound's involvement is detailed in metabolic databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), which outlines its connections to various other metabolic processes. wikipedia.org

The glyoxylate cycle, a modification of the tricarboxylic acid (TCA) cycle, is an anabolic pathway found in plants, bacteria, protists, and fungi. wikipedia.org This cycle allows organisms to utilize two-carbon compounds like acetate (B1210297) for the synthesis of carbohydrates, which is particularly important when simple sugars are unavailable. wikipedia.org While the direct role of this compound as a central intermediate in the main cycle is not explicitly detailed in the provided search results, the broader "glyoxylate and dicarboxylate metabolism" it participates in is intrinsically linked to the glyoxylate cycle. basys2.caumaryland.eduwikipedia.org The glyoxylate cycle itself centers on the conversion of acetyl-CoA to succinate (B1194679) and malate. wikipedia.org

The glyoxylate and dicarboxylate metabolism, where this compound is an intermediate, is closely interconnected with the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle. wikipedia.orgnih.gov The glyoxylate cycle can be considered a bypass of the TCA cycle's decarboxylation steps, allowing for the net production of four-carbon dicarboxylic acids from two-carbon units. wikipedia.org This interplay is vital for metabolic flexibility, enabling organisms to switch between energy production and biosynthesis depending on the available carbon sources. For instance, succinate produced in the glyoxylate cycle can enter the TCA cycle to form oxaloacetate, a precursor for gluconeogenesis. wikipedia.org

Intermediary in Glyoxylate Cycle in Plants and Microorganisms

Participation in Carbohydrate Metabolism

This compound is classified as a monosaccharide, indicating its direct relevance to carbohydrate metabolism. evitachem.comhmdb.ca Its structure, containing both a hydroxyl and a ketone group, allows it to participate in various biochemical reactions related to energy metabolism and biosynthesis. evitachem.com It can be isomerized to hydroxypyruvate, a compound involved in carbohydrate metabolism. ecmdb.ca

Involvement in Amino Acid Metabolism

The metabolic pathways involving this compound are linked to amino acid metabolism. wikipedia.org For example, the glyoxylate and dicarboxylate metabolism pathway connects with glycine, serine, and threonine metabolism. wikipedia.org Furthermore, non-enzymatic transamination reactions can convert aspartate to 3-oxopropanoic acid, a related compound. nih.gov This highlights the intricate network of metabolic pathways where this compound plays a role.

Role in Glycerol (B35011) Assimilation and Bioconversion

Glycerol, a byproduct of biodiesel production, can be biotransformed by microorganisms into valuable chemicals. researchgate.net This process involves various metabolic pathways, and while a direct, rate-limiting role for this compound in the primary glycerol assimilation pathways of all fungi is not explicitly stated in the provided results, the broader metabolic context is relevant.

In many fungi, the assimilation of glycerol proceeds through the G3P (glycerol-3-phosphate) pathway. mnhn.fr Key enzymes in this pathway include glycerol kinase and FAD-dependent glycerol-3-phosphate dehydrogenase. mnhn.fr In some bacteria, the conversion of glycerol to 1,3-propanediol (B51772) involves glycerol dehydratase, which can be a rate-limiting step. researchgate.net While the provided information does not pinpoint this compound as a direct participant in the rate-limiting steps of fungal glycerol utilization, the interconnectedness of metabolic pathways suggests its potential indirect influence.

Genetic Engineering Targets for Enhanced Bioproduction

Genetic engineering strategies have been explored to enhance the bioproduction of valuable chemicals, and the pathways involving this compound, also known as tartronate-semialdehyde, present potential targets. In the fungus Ustilago maydis, a known producer of various organic acids and other metabolites, metabolic engineering has been successfully employed to increase the production of compounds like itaconic acid and sesquiterpenoids. frontiersin.orgmdpi.comd-nb.info These efforts often involve the overexpression of key enzymes in a biosynthetic pathway or the knockout of competing pathways to channel metabolic flux towards the desired product. frontiersin.orgd-nb.info

For instance, in the context of producing itaconic acid in U. maydis, a strategy involved consolidating various genetic modifications into a single strain. d-nb.info This included overexpressing genes directly involved in the itaconic acid pathway and deleting genes that lead to by-product formation. d-nb.info While not directly targeting this compound, these approaches demonstrate the potential for genetically modifying U. maydis to overproduce specific metabolites. A similar strategy could be envisioned for enhancing the production of compounds derived from this compound by targeting the enzymes responsible for its synthesis and conversion.

In Escherichia coli, metabolic engineering has been used to enhance the production of 3-hydroxypropionic acid by constructing a hybrid pathway and optimizing cofactor regeneration. nih.gov This demonstrates that complex metabolic pathways can be engineered in microorganisms to improve the yield of desired chemicals. nih.gov

The table below summarizes potential genetic engineering targets in Ustilago maydis for the enhanced production of metabolites, which could be adapted for compounds related to this compound.

Table 1: Potential Genetic Engineering Targets in Ustilago maydis

Target Type Gene/Enzyme Target Rationale for a Hypothetical this compound Production Scenario
Overexpression Glyoxylate carboligase To increase the condensation of two glyoxylate molecules to form this compound. nih.gov
Overexpression Tartronate-semialdehyde reductase To convert this compound to D-glycerate, if D-glycerate is the desired end product. msu.ru
Knockout/Downregulation Enzymes in competing pathways To divert metabolic flux from glyoxylate towards the formation of this compound.

| Promoter Replacement | Genes involved in this compound synthesis | To increase the expression of key enzymes under the control of strong, inducible promoters. d-nb.info |

Functional Contribution to Anaerobic Microbial Metabolism

Under anaerobic conditions, the microbial degradation of dichloroacetate (B87207) (DCA) can proceed through a pathway involving glyoxylate as a key intermediate. nih.gov In a mixed microbial culture, DCA is converted to glyoxylate. nih.gov This conversion is catalyzed by a cofactor-independent (S)-2-haloacid dehalogenase. nih.gov

Subsequently, two molecules of glyoxylate condense to form this compound (tartronate semialdehyde). nih.gov This reaction is catalyzed by the enzyme glyoxylate carboligase, which was found to be highly abundant in DCA-grown cells. nih.gov The formation of this compound is a crucial step in the anaerobic catabolism of DCA, leading to the formation of acetyl-CoA via glycerate and pyruvate (B1213749). nih.gov This pathway represents a fermentative catabolic route for DCA degradation. nih.gov

The following table outlines the key steps in the anaerobic degradation of dichloroacetate involving this compound.

Table 2: Key Steps in Anaerobic Dichloroacetate Degradation

Step Reactant(s) Enzyme Product(s)
1 Dichloroacetate (S)-2-haloacid dehalogenase Glyoxylate
2 Glyoxylate (2 molecules) Glyoxylate carboligase This compound

Occurrence and Metabolite Status in Diverse Organisms

This compound is a metabolite found across different domains of life, including bacteria, plants, and fungi. nih.govwikidata.orgnih.gov It serves as an intermediate in various metabolic pathways. umaryland.edubasys2.ca

Escherichia coli : this compound is recognized as a metabolite in Escherichia coli. nih.govevitachem.comebi.ac.uk It is involved in metabolic pathways and can be synthesized from other compounds within the cell. evitachem.comwikipedia.org

Pseudomonas aeruginosa : In Pseudomonas aeruginosa, this compound (tartronate semialdehyde) is an intermediate in the metabolism of ascorbate (B8700270) and aldarate, as well as glyoxylate and dicarboxylate metabolism. umaryland.edu It is produced from 2-dehydro-3-deoxy-D-glucarate and 5-dehydro-4-deoxy-D-glucarate by the enzyme 2-dehydro-3-deoxyglucarate aldolase (B8822740). umaryland.edubasys2.ca

Pseudomonas putida : Pseudomonas putida is known for its metabolic versatility, including the degradation of fatty acids and the synthesis of polyhydroxyalkanoates (PHAs). researchgate.netnih.govnih.gov While direct evidence for the central role of this compound is not explicitly detailed in the provided search results, the presence of related metabolic pathways suggests its potential involvement.

Ralstonia metallidurans : In Ralstonia metallidurans CH34, this compound is a key intermediate in the catabolism of D-glucarate. msu.rumsu.ruresearchgate.net D-glucarate is first dehydrated and then cleaved to produce pyruvate and this compound. msu.rumsu.ru This intermediate is then converted to D-glyceric acid. msu.rumsu.ru

The table below summarizes the role of this compound in the metabolism of the mentioned bacteria.

Table 3: Role of this compound in Bacterial Metabolism

Bacterium Metabolic Pathway Role of this compound
Escherichia coli General Metabolism Metabolite
Pseudomonas aeruginosa Ascorbate and aldarate metabolism, Glyoxylate and dicarboxylate metabolism Intermediate

This compound has been reported to be present in the model plant Arabidopsis thaliana. nih.govwikidata.org Plants metabolize a variety of 2-hydroxy acids which play integral roles in primary metabolism, including pathways like photorespiration and the glyoxylate cycle. nih.govnih.govresearchgate.net While the specific functions and metabolic pathways involving this compound in Arabidopsis thaliana are not extensively detailed in the provided results, its presence suggests a role in the plant's metabolic network. nih.govwikidata.org

The smut fungus Ustilago maydis is a well-studied model organism in phytopathology and has garnered interest for its biotechnological potential in producing a range of secondary metabolites. frontiersin.orgmdpi.comresearchgate.net While the direct metabolism of this compound is not a primary focus of the provided search results, the fungus possesses versatile metabolic capabilities, including the production of various organic acids. d-nb.infonih.gov Given its role in central metabolic pathways in other organisms, it is plausible that this compound or its derivatives are part of the metabolic network of U. maydis. The fungus is known for its ability to be genetically engineered to enhance the production of specific metabolites, indicating a flexible metabolism that could potentially be harnessed. frontiersin.orgnih.govnih.gov

Protozoan Metabolism (e.g., Trypanosoma brucei)

This compound, also known as tartronate semialdehyde, has been identified as a metabolite in the protozoan parasite Trypanosoma brucei, the causative agent of human African trypanosomiasis. nih.gov The metabolism of T. brucei is highly adapted to the diverse environments it inhabits within its mammalian and insect hosts, showing remarkable metabolic flexibility. nih.gov The parasite's energy generation relies heavily on glycolysis, which occurs at an exceptionally high rate, and the metabolism of amino acids, particularly aromatic ones. plos.orgsemanticscholar.org

While the complete pathway involving this compound in T. brucei is not fully elucidated, its presence suggests a role as an intermediate in core metabolic processes. In other organisms, this compound is a known participant in the degradation pathways of D-glucarate and glyoxylate. hmdb.camsu.ru Given that T. brucei can utilize various carbon sources, it is plausible that this compound functions within similar catabolic or biosynthetic routes. Its structural features, containing both a hydroxyl and an aldehyde group, allow it to be a substrate for various isomerases, dehydrogenases, and aldolases, positioning it at a crossroads of metabolic activity. evitachem.com

Table 1: Metabolic Context of this compound in Trypanosoma brucei

FeatureDescriptionReference
Identified Presence Confirmed as a metabolite within the parasite. nih.gov
Primary Energy Sources The parasite primarily depends on glycolysis and amino acid metabolism for energy. nih.govsemanticscholar.org
Potential Metabolic Role Hypothesized to be an intermediate in pathways such as glyoxylate or D-glucarate degradation, analogous to its role in other organisms. hmdb.camsu.ru
Key Metabolic Organelle Glycolysis partially occurs in a unique organelle called the glycosome, which maintains its own ATP/ADP and NAD/NADH balance. semanticscholar.org

Invertebrate Metabolism (e.g., Coptotermes formosanus)

In the invertebrate world, the metabolic role of this compound is exemplified in the Formosan subterranean termite, Coptotermes formosanus. This insect possesses a putative hydroxypyruvate isomerase, an enzyme that directly involves this compound in a key metabolic reaction. uniprot.org

This enzyme catalyzes the reversible isomerization between 3-hydroxypyruvate (B1227823) and 2-hydroxy-3-oxopropanoate (B1262112) (tartronate semialdehyde). uniprot.org This reaction connects the metabolism of serine, which can be converted to 3-hydroxypyruvate, with the glycolytic pathway, where intermediates like glycerate are central. The presence of this specific enzyme establishes a direct and significant metabolic function for this compound in this invertebrate species.

Table 2: Enzymatic Formation of this compound in Coptotermes formosanus

EnzymeOrganismEC NumberCatalytic ReactionReference
Putative hydroxypyruvate isomerase Coptotermes formosanus5.3.1.223-hydroxypyruvate <=> 2-hydroxy-3-oxopropanoate uniprot.org

Mammalian Metabolism (e.g., mouse, connections to human pathways)

This compound is a recognized metabolite in mammals, including mice. nih.govebi.ac.uk Its primary role in mammalian systems is as an intermediate in the catabolism of D-glucarate and D-galactarate. hmdb.ca Although it is considered a primary metabolite essential for growth and development, very few articles have been published specifically on it. hmdb.ca

A well-studied model of D-glucarate degradation in bacteria provides insight into the likely mammalian pathway. In this pathway, D-glucarate is first dehydrated and then cleaved by an aldolase (2-keto-3-deoxy-D-glucarate aldolase) to yield pyruvate and this compound. msu.ru This intermediate is then typically reduced by a reductase enzyme to form D-glyceric acid, which can subsequently enter the central carbon metabolism. msu.ru

This compound exists in all living organisms, including humans, and is linked to several metabolic pathways. hmdb.ca For instance, the reversible reaction with 3-hydroxypyruvate, seen in invertebrates, is also relevant to human metabolism. 3-hydroxypyruvate is an intermediate in serine metabolism and is implicated in the human metabolic disorder dimethylglycine dehydrogenase deficiency. hmdb.ca Therefore, this compound is positioned as an intermediate connecting carbohydrate, amino acid, and aldaric acid metabolism in mammals.

Table 3: Key Metabolic Reactions Involving this compound in Mammalian-Relevant Pathways

PathwayPrecursorEnzyme (Exemplar)Product(s)Reference
D-Glucarate Catabolism 2-Keto-3-deoxy-D-glucarateAldolase (Q1LMW0)Pyruvate + this compound msu.ru
Glycerate Formation This compoundReductase (Q1LMW1)D-Glyceric acid msu.ru
Isomerization 3-HydroxypyruvateHydroxypyruvate IsomeraseThis compound uniprot.org

Enzymology and Structural Biology of 2 Hydroxy 3 Oxopropanoic Acid Interacting Enzymes

Glyoxylate (B1226380) Carboligase (Tartronate Semialdehyde Synthase)

Glyoxylate carboligase (GCL), also known as tartronate-semialdehyde synthase, is a thiamine (B1217682) pyrophosphate-dependent enzyme. ebi.ac.uk It catalyzes the condensation of two glyoxylate molecules to produce tartronate (B1221331) semialdehyde (2-hydroxy-3-oxopropanoic acid) and carbon dioxide. ebi.ac.ukresearchgate.net This enzyme is a crucial component of the D-glycerate pathway, which is involved in allantoin (B1664786) degradation in Enterobacteriaceae. ebi.ac.uk

The crystal structure of Escherichia coli glyoxylate carboligase reveals a homotetrameric protein. nih.gov A significant and unusual feature of its active site is the absence of the canonical glutamate (B1630785) residue that is highly conserved among thiamine diphosphate (B83284) (ThDP)-dependent enzymes. nih.govresearchgate.net In glyoxylate carboligase, this glutamate is replaced by a valine residue (Val51). nih.govnih.gov This substitution is a major point of interest as the conserved glutamate is typically considered essential for activating the ThDP cofactor. researchgate.netulisboa.pt

The active site of glyoxylate carboligase contains several key components for catalysis, including the cofactor ThDP, flavin adenine (B156593) dinucleotide (FAD), and a magnesium ion (Mg²⁺). nih.govuniprot.org The subunit structure of GCL from E. coli is composed of 593 amino acid residues and shares sequence similarity with acetohydroxy acid synthases. researchgate.net Structural analysis has identified specific amino acids that are critical for cofactor binding and provide insight into the catalytic mechanism. researchgate.net The side chain of isoleucine 393 (Ile393), for instance, creates steric hindrance that restricts the enzyme's ability to bind substrates larger than glyoxylate. nih.gov

Table 1: Structural Characteristics of E. coli Glyoxylate Carboligase

Feature Description
Quaternary Structure Homotetramer nih.gov
Total Structure Weight ~419.29 kDa rcsb.org
Residue Count per Subunit 593 researchgate.net
Key Active Site Residue Valine (Val51) in place of the canonical glutamate nih.govnih.gov

| Cofactors | Thiamine diphosphate (ThDP), Flavin adenine dinucleotide (FAD), Magnesium ion (Mg²⁺) nih.govuniprot.org |

The catalytic mechanism of glyoxylate carboligase is unique due to the absence of the conserved glutamate. nih.gov It is proposed that the enzyme utilizes an intramolecular proton transfer within the ThDP cofactor to form the reactive ylid. ebi.ac.uk The nonpolar amino acids surrounding the cofactor lower the dielectric constant of the active site, facilitating this proton rearrangement. ebi.ac.uk

Despite the lack of the canonical glutamate, the 1',4'-iminopyrimidine (IP) tautomer of ThDP is still crucial for catalysis. nih.gov Studies involving site-directed mutagenesis, such as the V51D substitution which reintroduces a carboxylate group near the ThDP, have provided further insights. The V51D variant exhibits a lower turnover rate compared to the wild-type enzyme, suggesting that while the initial activation of the cofactor may be faster, subsequent steps in the catalytic cycle are less efficient. nih.govresearchgate.net This highlights the fine-tuning between catalytic stages that has evolved in this enzyme. nih.govresearchgate.net The key covalent intermediates bound to ThDP have been identified, and rate constants for their formation and decomposition have been determined through a combination of steady-state and stopped-flow circular dichroism methods. acs.orgnih.gov

Glyoxylate carboligase exhibits high specificity for its substrate, glyoxylate. researchgate.net Unlike other ThDP-dependent enzymes such as acetohydroxyacid synthase, GCL is unreactive towards 2-ketoacids like pyruvate (B1213749). researchgate.netnih.gov The specificity is largely determined by the structure of the active site pocket. nih.gov

Kinetic studies have explored the impact of active site mutations on substrate specificity. For example, substituting isoleucine at position 393 with alanine (B10760859) (I393A) allows the enzyme to accept pyruvate as a donor substrate, leading to the synthesis of (S)-acetolactate. nih.govnih.gov This demonstrates that specific residues, like Ile393, act as gatekeepers, restricting access to the active site for substrates larger than glyoxylate. nih.gov The pH optimum for the wild-type GCL from E. coli for the formation of tartronate semialdehyde is in the range of 7.0-7.7. nih.govacs.org However, the V51D substitution shifts this optimum to a more acidic pH of 6.0-6.2. nih.govacs.org

Cofactor Binding and Catalytic Mechanism Studies

Hydroxypyruvate Isomerase

Hydroxypyruvate isomerase catalyzes the reversible isomerization of hydroxypyruvate to 2-hydroxy-3-oxopropanoate (B1262112) (tartronate semialdehyde). nih.govuniprot.orgwikipedia.org This enzyme is involved in glyoxylate and dicarboxylate metabolism. wikipedia.org

The molecular characteristics of hydroxypyruvate isomerase can vary depending on the source organism.

From Bacillus fastidiosus : The native enzyme has a molecular weight ranging from 265,000 to 280,000 Da. nih.gov It is composed of six subunits, each with a molecular weight of 45,000 Da. nih.gov

From Escherichia coli : The enzyme has a total molecular mass of 58 kDa and consists of two identical subunits. nih.govgenecards.org

Table 2: Molecular Characteristics of Hydroxypyruvate Isomerase

Organism Native Molecular Weight (kDa) Subunit Composition
Bacillus fastidiosus 265 - 280 nih.gov 6 identical subunits of 45 kDa each nih.gov

| Escherichia coli | 58 nih.govgenecards.org | 2 identical subunits nih.govgenecards.org |

The optimal conditions for hydroxypyruvate isomerase activity also show some variation based on the organism.

For the enzyme from Bacillus fastidiosus, the optimal activity is observed between a pH of 6.6 and 7.4. nih.gov The enzyme demonstrates optimal performance at a temperature of 57°C and is stable up to 67°C for 10 minutes. nih.gov

The hydroxypyruvate isomerase from Escherichia coli shows an optimum pH for the isomerization of hydroxypyruvate in the range of 6.8 to 7.2. uniprot.orgnih.gov The enzyme from E. coli does not require any cofactors for its activity. nih.gov

Table 3: Optimal Conditions for Hydroxypyruvate Isomerase Activity

Organism Optimum pH Optimum Temperature (°C)
Bacillus fastidiosus 6.6 - 7.4 nih.gov 57 nih.gov

| Escherichia coli | 6.8 - 7.2 uniprot.orgnih.gov | Not specified |

Active Site Residues and Proposed Catalytic Mechanism of 2-Hydroxy-3-oxopropanoate Reductase

2-Hydroxy-3-oxopropanoate reductase, also known as tartronate semialdehyde reductase (TSR), catalyzes the reversible reaction of tartronate semialdehyde to glycerate. nih.gov The active site of TSR from Salmonella typhimurium (GarR) contains a catalytic motif with key residues Gln176 and Lys172. nih.gov The substrate, L-tartrate, binds between the two structural domains of the enzyme, interacting with Ser123, Gly124, and Gly125 of the substrate-binding domain, as well as Gln176 and Lys172 from the catalysis domain. nih.gov A highly conserved catalytic motif, including an essential lysine (B10760008) residue, is a distinctive feature of β-hydroxyacid dehydrogenases. nih.govresearchgate.net

The proposed catalytic mechanism for TSRs follows an ordered binding sequence, involving conformational changes within the subunits. researchgate.net The reaction is believed to proceed via a hydride transfer from the NADH cofactor to the substrate. The binding of the L-tartrate molecule in close proximity to where the nicotinamide (B372718) portion of the cofactor would be located supports this mechanism, as it allows for efficient hydride transfer while limiting side reactions. researchgate.net The reduction of the substrate likely occurs at the interface between the two domains of the enzyme. researchgate.net

Tartronate Semialdehyde Reductase

Tartronate semialdehyde reductase (TSR), or 2-hydroxy-3-oxopropionate reductase (EC 1.1.1.60), is a key enzyme in the glycerate biosynthesis pathway. nih.govnih.govwikipedia.org It catalyzes the NAD(P)+ dependent reduction of tartronate semialdehyde to glycerate. nih.govwikipedia.org This enzyme plays a significant role in the assimilation of glycerol (B35011) in some fungi and is involved in glyoxylate and dicarboxylate metabolism. nih.govwikipedia.orgnih.gov

Enzyme Family and Evolutionary Homologs (e.g., β-hydroxyacid dehydrogenases)

Tartronate semialdehyde reductase belongs to the β-hydroxyacid dehydrogenase (β-HADH) superfamily. nih.govresearchgate.netnih.gov This large and structurally conserved family of enzymes is characterized by their ability to catalyze the NAD+ or NADP+-dependent oxidation of various β-hydroxy acid substrates. researchgate.netnih.gov Members of this family are found across all domains of life and participate in diverse metabolic pathways, including amino acid catabolism, the pentose (B10789219) phosphate (B84403) pathway, and glycerate biosynthesis. nih.gov

Structural Determinants for Cofactor (NAD/NADP) Specificity

The specificity of tartronate semialdehyde reductase for its cofactor, either NAD+ or NADP+, is determined by specific structural features within the cofactor-binding domain. nih.gov This domain typically contains a Rossmann fold, a common structural motif for binding NAD(P). uniprot.org A conserved consensus sequence, GXGXXGX(17)D, is often found in NAD+-dependent dehydrogenases. nih.gov A key determinant for cofactor specificity is an aspartate residue within this motif; a change from aspartate to alanine can shift the preference from NAD+ to NADP+. nih.gov

Interestingly, some TSRs, like Tsr1 from Ustilago maydis, exhibit dual specificity for both NAD+ and NADP+. nih.govnih.gov The absence of the typical aspartate residue in the cofactor-binding motif of Tsr1 and its homologs in other fungi may explain this dual specificity. nih.gov In other β-hydroxyacid dehydrogenases, the presence of specific residues like arginine can prevent the binding of the 2'-phosphate group of NADPH, thus conferring NAD+ specificity. researchgate.net Conversely, interactions with residues like Arg33 and Lys37 can accommodate the 2'-phosphate of NADPH. researchgate.net

Enantioselectivity and Substrate Affinity (e.g., D-glycerate)

Tartronate semialdehyde reductase from Ustilago maydis (rTsr1) demonstrates strong enantioselectivity, with a much higher affinity for D-glycerate compared to L-glycerate. nih.gov The Michaelis-Menten constant (Km) for D-glycerate is significantly lower than that for L-glycerate, indicating a stronger binding affinity for the D-enantiomer. nih.gov This high specificity is also reflected in its limited activity towards other β-hydroxyacid substrates. nih.gov

Substrate/CofactorKm (mM)
D-glycerate17.7
L-glycerate123.2
Tartronic semialdehyde (with NADH)0.19 ± 0.03

Table 1: Michaelis-Menten constants (Km) of rTsr1 for different substrates. nih.gov

Enzyme Inhibition Studies by this compound and Its Derivatives

The derivatives of this compound have been studied as inhibitors of various enzymes. One notable example is the inhibition of enolase by tartronate semialdehyde phosphate.

Inhibition of Enolase by Tartronate Semialdehyde Phosphate

Tartronate semialdehyde phosphate (TSP) is a potent inhibitor of the glycolytic enzyme enolase (phosphopyruvate hydratase). nih.gov Enolase catalyzes the dehydration of 2-phospho-D-glycerate to phosphoenolpyruvate (B93156). TSP acts as a reaction intermediate analog, binding tightly to the active site of enolase. nih.govdovepress.com

Both the enol and aldehyde forms of TSP inhibit yeast enolase. nih.gov The enol form exhibits slow-binding inhibition, which is characteristic of an intermediate analog. nih.gov The inhibition by TSP is competitive, and it has been used as a tool to study the structure and function of the enolase active site. researchgate.netacs.org

Inhibitor FormApparent Ki
Enol of TSP100 nM
Aldehyde of TSP5 µM
True Ki for aldehyde species50-250 nM

Table 2: Inhibition constants (Ki) of tartronate semialdehyde phosphate (TSP) for yeast enolase. nih.gov

Binding Affinity (Kₘ and Kᵢ Values) and Mechanistic Implications

The binding affinity of this compound and its phosphorylated derivative, tartronate semialdehyde phosphate (TSP), has been characterized with several enzymes. These interactions are crucial for understanding the compound's role in metabolic pathways.

Tartronate Semialdehyde Reductase (TSR): The enzyme from Ustilago maydis (rTsr1) utilizes this compound (tartronate semialdehyde) as a substrate in a reduction reaction. The Michaelis constant (Kₘ), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ) and reflects the affinity of the enzyme for the substrate, was determined to be 0.19 ± 0.03 mM for tartronate semialdehyde. nih.govplos.org This relatively low Kₘ value suggests a high affinity, indicating that the metabolic conversion to D-glycerate is a favored reaction under normal physiological conditions. plos.org

Yeast Enolase Inhibition by Tartronate Semialdehyde Phosphate (TSP): The phosphorylated form of the compound, TSP, is a potent inhibitor of yeast enolase. The inhibitory potency depends on its tautomeric form. The enol form of TSP and the hydrated aldehyde form exhibit significantly different inhibition constants (Kᵢ). nih.gov The enol tautomer of TSP demonstrates slow-binding behavior, which is characteristic of an intermediate analogue inhibitor. nih.gov This mechanistic implication suggests a two-step inhibition process, starting with the initial formation of an enzyme-inhibitor complex that then slowly converts to a more tightly bound state.

EnzymeCompoundKinetic ParameterValueMechanistic Note
Tartronate Semialdehyde Reductase (Ustilago maydis)This compoundKₘ0.19 ± 0.03 mMIndicates high substrate affinity in the reduction reaction. plos.org
Yeast Enolaseenol-Tartronate Semialdehyde PhosphateApparent Kᵢ100 nMActs as a slow-binding inhibitor. nih.gov
aldehyde-Tartronate Semialdehyde PhosphateApparent Kᵢ5 µMThe true Kᵢ for the unhydrated aldehyde is estimated to be 50-250 nM. nih.gov

pH-Dependent Inhibitory Effects

The activity and inhibitory potential of this compound and its derivatives are influenced by pH. This is due to both the ionization state of the molecule and the pH-dependent activity profiles of the interacting enzymes.

Enzyme Activity Profiles: The enzymes that metabolize this compound exhibit optimal activity within specific pH ranges.

Tartronate Semialdehyde Reductase (TSR) from Ustilago maydis shows an optimal pH of 5.5 for the reduction of tartronate semialdehyde to D-glycerate. plos.org

Glyoxylate/hydroxypyruvate reductase from Bacillus subtilis, an enzyme acting on similar keto acid substrates, has a maximum activity at pH 8.0. mdpi.com

A novel glyoxylate reductase from Acetobacter aceti that can reduce glyoxylate displays an optimal pH of 4.0 for its forward reaction. tandfonline.com

These varying pH optima indicate that the enzymatic processing of this compound and related compounds is highly dependent on the cellular environment and the specific enzyme present. The predicted pKₐ of this compound itself is approximately 2.70, suggesting it exists predominantly in its anionic form at the physiological pH ranges where these enzymes are active.

EnzymeSource OrganismOptimal pHSubstrate/Reaction
Tartronate Semialdehyde ReductaseUstilago maydis5.5Reduction of Tartronate Semialdehyde. plos.org
Glyoxylate/hydroxypyruvate reductaseBacillus subtilis8.0Reduction of Glyoxylate/Hydroxypyruvate. mdpi.com
Glyoxylate ReductaseAcetobacter aceti4.0Reduction of Glyoxylate. tandfonline.com

Chemical Synthesis and Derivatization for Research Applications

Laboratory Synthesis from Precursors

Chemical synthesis in a laboratory setting provides a direct route to obtain 2-hydroxy-3-oxopropanoic acid from readily available starting materials. These methods often involve the oxidation of polyhydroxylated compounds or other tailored reaction pathways.

The oxidation of tartaric acid serves as a key precursor route for the synthesis of this compound. This process has been observed under various conditions, particularly those mimicking oxidative processes in natural systems like wine. The reaction mechanism generally involves the generation of hydroxyl radicals which then oxidize tartaric acid.

In the presence of iron(III), tartaric acid forms an iron(III)-carboxylate complex. researchgate.net Exposure of this complex to UV-visible radiation can induce photodegradation through a ligand-to-metal charge transfer, leading to the formation of an oxidized tartrate radical. researchgate.net This radical intermediate is then further oxidized and decarboxylated to yield this compound. researchgate.netresearchgate.net This compound is often an unstable intermediate that can subsequently degrade to form glyoxylic acid. researchgate.netresearchgate.net The Fenton reaction, which generates hydroxyl radicals, can also initiate the oxidation of tartaric acid, leading to the formation of hydroxyoxaloacetic acid, which can then decarboxylate to hydroxypyruvic acid, a tautomer of this compound. researchgate.net

Research has shown that factors such as light exposure and the presence of metal catalysts like iron significantly accelerate the degradation of tartaric acid to form these intermediates. researchgate.net For instance, model wine solutions containing tartaric acid and iron showed significant degradation when exposed to sunlight, whereas samples kept in the dark remained stable. researchgate.net

Table 1: Summary of Laboratory Synthesis Approaches for this compound

Synthesis ApproachPrecursor(s)Key Reagents/CatalystsProductResearch Context
Photochemical Oxidation Tartaric AcidIron(III), UV-visible lightThis compoundModel wine chemistry, atmospheric chemistry researchgate.netresearchgate.net
Catalytic Oxidation Glycerol (B35011)Pt/CeO₂-ZrO₂-Bi₂O₃-PbO/SBA-16Hydroxypyruvic AcidBiorefinery, conversion of biomass to value-added chemicals mdpi.comresearchgate.net
Condensation Reaction Acetaldehyde (B116499), Malonic acid derivatives-This compoundGeneral organic synthesis evitachem.com

Other Chemical Reaction Approaches

Beyond the oxidation of tartrate, other chemical strategies have been developed to synthesize this compound (hydroxypyruvic acid). A notable method involves the selective oxidation of glycerol, a readily available byproduct from biodiesel production.

Catalytic oxidation of glycerol over specifically designed heterogeneous catalysts can yield hydroxypyruvic acid. For example, Pt/CeO₂-ZrO₂-Bi₂O₃-PbO/SBA-16 catalysts have been synthesized for this purpose. mdpi.com The synergistic redox reactions involving the metal oxides in the catalyst support facilitate the oxidation of the secondary hydroxyl group in glycerol. mdpi.comresearchgate.net This method can be performed under moderate conditions, such as room temperature and in an open-air atmosphere, which helps to prevent the over-oxidation of the desired product. mdpi.comresearchgate.net Research using a 7 wt% Pt/16 wt% Ce₀.₆₀Zr₀.₁₅Bi₀.₂₀Pb₀.₀₅O₂−δ/SBA-16 catalyst achieved a hydroxypyruvic acid yield of up to 24.6% after a 6-hour reaction at 30 °C. mdpi.comresearchgate.net

Other reported synthetic routes include the condensation of acetaldehyde with derivatives of malonic acid and the hydrolysis of specific esters or amides. evitachem.com

Enzymatic Synthesis Strategies for Research Quantities

Enzymatic methods offer high specificity and mild reaction conditions for the synthesis of this compound, making them attractive for producing research quantities of the compound with high purity.

Several enzymatic pathways have been utilized:

From L-serine: The conversion of L-serine to hydroxypyruvate can be achieved through the action of a transaminase or an amino acid oxidase. google.com

Using Isomerases: The enzyme hydroxypyruvate isomerase catalyzes the reversible isomerization between hydroxypyruvate and 2-hydroxy-3-oxopropanoate (B1262112) (tartronate semialdehyde). hmdb.ca

Using Decarboxylases: A chemoenzymatic method has been described that uses a recombinant oxalate (B1200264) decarboxylase from Bacillus subtilis. This reaction is performed in an aqueous phosphate (B84403) buffer at a pH of 5.2. lookchem.com

These biocatalytic approaches leverage the natural metabolic pathways found in various organisms to produce the target compound.

Table 2: Enzymatic Synthesis of this compound

EnzymePrecursor(s)ProductOrganism/Source
Serine Transaminase / Amino Acid Oxidase L-SerineHydroxypyruvic AcidGeneral biochemical pathway google.com
Hydroxypyruvate Isomerase Hydroxypyruvate / 2-Hydroxy-3-oxopropanoate2-Hydroxy-3-oxopropanoate / HydroxypyruvateGeneral biochemical pathway hmdb.ca
Recombinant Oxalate Decarboxylase OxalateFormate + CO₂ (part of a multi-step synthesis)Bacillus subtilis lookchem.com

Derivatization for Enhanced Detection and Analysis in Research

The physicochemical properties of this compound, such as its low volatility and thermal lability, present challenges for its direct analysis by methods like gas chromatography-mass spectrometry (GC/MS). Therefore, chemical derivatization is a critical step to convert the analyte into a form that is more suitable for analysis. This process enhances volatility, improves thermal stability, and can produce characteristic mass spectral fragmentation patterns for sensitive and specific detection.

A common and effective method for the derivatization of polar, multifunctional compounds like this compound is a two-step process involving esterification followed by silylation. researchgate.net

Butylation: The first step targets the carboxylic acid and ketone functional groups. The sample is treated with 14% boron trifluoride in n-butanol (BF₃/n-butanol). This reaction converts the carboxylic acid group into its butyl ester and the enolizable ketone into its butyl ether. researchgate.net

Trimethylsilylation: The second step targets the remaining hydroxyl group. After the butylation step, the sample is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reagent converts the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. researchgate.net

The resulting derivatized molecule (dibutyl ester, TMS ether of this compound) is significantly more volatile and thermally stable, allowing for its separation and detection by GC/MS. researchgate.net This derivatization strategy has been successfully applied to identify and quantify hydroxy- and keto-dicarboxylic acids in complex environmental samples like marine aerosols. researchgate.net

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Detection and Quantification

Spectroscopic methods are fundamental in the characterization and quantification of 2-hydroxy-3-oxopropanoic acid and related compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are critical for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to identify the protons and carbons adjacent to the functional groups (-OH, -C=O, -COOH). These functional groups create distinct splitting patterns and chemical shifts, which aid in the structural confirmation of the molecule. For instance, in the analysis of similar hydroxy acids, NMR is used to determine the stereoselectivity of reactions by analyzing derivatives. google.com

Infrared (IR) Spectroscopy: IR spectroscopy is employed to confirm the presence of specific functional groups. For this compound, characteristic absorption bands would be expected for the hydroxyl group (-OH), the carbonyl group of the aldehyde (-C=O), and the carbonyl group of the carboxylic acid (-COOH). For example, in related compounds, a broad band around 3200 cm⁻¹ indicates the -OH group, while a stretch around 1700 cm⁻¹ is characteristic of the -C=O group. jmcs.org.mx

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is vital for verifying the molecular weight and elemental composition of this compound. The exact mass and isotopic patterns can be determined, providing a high degree of confidence in the compound's identification.

UV Spectroscopy: UV spectroscopy can be utilized in enzymatic assays to quantify this compound. The basis for this is the strong absorbance of the reduced cofactor NADH at 340 nm compared to the oxidized form, NAD⁺. google.com The change in absorbance at this wavelength is proportional to the concentration of the substrate being converted in the enzymatic reaction. google.commsu.ru

Spectroscopic Technique Application for this compound Typical Observations
¹H and ¹³C NMRStructural elucidation and determination of stereochemistry. google.comDistinct chemical shifts and splitting patterns for protons and carbons near functional groups.
Infrared (IR) SpectroscopyConfirmation of functional groups. jmcs.org.mxBroad -OH stretch (~3200-3500 cm⁻¹), C=O stretch (aldehyde ~1720-1740 cm⁻¹, carboxylic acid ~1700-1725 cm⁻¹).
Mass Spectrometry (MS)Verification of molecular weight and elemental composition. Provides exact mass and isotopic distribution patterns.
UV SpectroscopyQuantification in enzymatic assays. google.comMeasures the change in absorbance of NADH at 340 nm. msu.ru

Chromatographic Separation Methods (e.g., GC-MS, LC-MS) for Metabolomic Profiling

Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of metabolites, including this compound, from complex biological samples. nih.govlcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established method in metabolomics, capable of reliably detecting hundreds of peaks from a single biological sample. nih.gov For the analysis of non-volatile compounds like this compound, a derivatization step is necessary to make them volatile. researchgate.net This often involves a two-step process of butylation for the carboxyl groups followed by trimethylsilylation for the hydroxyl groups. researchgate.net The resulting derivatives can then be separated by GC and identified by their mass spectra. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is currently one of the most widely used techniques for metabolomics, offering high coverage of both polar and nonpolar metabolites. lcms.cz It is particularly suitable for the analysis of polar compounds like this compound without the need for derivatization. lcms.cz Different LC methods can be employed:

Reversed-Phase Liquid Chromatography (RPLC): While widely used, RPLC may not be ideal for very polar metabolites which can elute near the void volume. lcms.cz

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often preferred for the separation of highly polar compounds, providing better retention and separation. lcms.cz

Untargeted and Targeted Analysis: LC-MS can be used for both untargeted approaches, which aim to analyze all detectable metabolites in a sample, and targeted methods that focus on specific, predefined metabolites. lcms.cz In metabolomics studies, chemical isotope labeling combined with LC-MS can be used for accurate quantification. tmiclinode.com

The table below summarizes key aspects of chromatographic methods used in the analysis of this compound.

Chromatographic Method Principle and Application Sample Preparation Key Advantages
GC-MS Separation of volatile compounds. Used for identifying and quantifying metabolites after derivatization. nih.govresearchgate.netRequires derivatization (e.g., butylation and trimethylsilylation) to increase volatility. researchgate.netHigh resolution, reproducible, extensive libraries for peak identification. nih.gov
LC-MS Separation of compounds in a liquid mobile phase. Widely used for metabolomics. lcms.czOften requires minimal sample preparation, such as protein precipitation. tmiclinode.comrsc.orgHigh coverage of metabolites, suitable for polar and nonpolar compounds, no derivatization needed for many analytes. lcms.cz
RPLC-MSSeparation based on hydrophobicity. lcms.czSample dissolved in a solvent compatible with the mobile phase. lcms.czRobust and widely applicable.
HILIC-MSSeparation of polar compounds. lcms.czSample dissolved in a solvent with a high percentage of organic content. lcms.czExcellent for retaining and separating very polar metabolites. lcms.cz

Enzymatic Assays for Specific Detection and Quantification

Enzymatic assays provide a highly specific and sensitive method for the detection and quantification of this compound. These assays rely on the high specificity of enzymes for their substrates.

2-Hydroxy-3-oxopropionate Reductase: This enzyme, also known as tartronate (B1221331) semialdehyde reductase, catalyzes the conversion of 2-hydroxy-3-oxopropanoate (B1262112) to (R)-glycerate, using NADH or NADPH as a cofactor. wikipedia.org The reaction can be monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD⁺. google.comwikipedia.org The systematic name for this enzyme is (R)-glycerate:NAD(P)⁺ oxidoreductase. wikipedia.org

Coupled Enzyme Assays: In some metabolic pathways, the production of this compound is part of a series of reactions. For example, in the D-glucarate catabolic pathway in Ralstonia metallidurans, D-glucarate is converted to 2-keto-3-deoxy-D-glucarate, which is then cleaved to form pyruvate (B1213749) and this compound. msu.ru The activity of the enzymes involved can be confirmed by coupling the production of pyruvate to the lactate (B86563) dehydrogenase (LDH) reaction, which consumes NADH and can be monitored spectrophotometrically. msu.ru

Dehydrogenase-based Assays: Other dehydrogenases can also be used for the synthesis and analysis of related 2-hydroxy acids. google.comresearchgate.net For example, a 2-hydroxy carboxylic acid dehydrogenase from Lactobacillus delbrueckii ssp. Bulgaricus can catalyze the reduction of various 2-keto acids. google.com The substrate specificity of such enzymes can be determined through kinetic measurements, often using spectrophotometric methods. google.com

The following table details enzymes involved in the metabolism of this compound and their use in analytical assays.

Enzyme Reaction Catalyzed Assay Principle Reference
2-Hydroxy-3-oxopropionate reductase (Tartronate semialdehyde reductase)(R)-glycerate + NAD(P)⁺ ⇌ 2-hydroxy-3-oxopropanoate + NAD(P)H + H⁺Spectrophotometric measurement of NAD(P)H consumption or production at 340 nm. wikipedia.org
D-glucarate dehydratase and 2-keto-3-deoxy-D-glucarate aldolase (B8822740)D-glucarate → ... → Pyruvate + this compoundCoupled assay with lactate dehydrogenase to monitor pyruvate production via NADH consumption. msu.ru
2-hydroxy carboxylic acid dehydrogenase2-keto acid + NADH + H⁺ ⇌ (R)-2-hydroxy acid + NAD⁺Spectrophotometric monitoring of NADH oxidation at 340 nm for kinetic studies and quantification. google.com

Emerging Research Directions and Potential Applications in Biochemistry and Biotechnology

Elucidating Novel Metabolic Pathways and Enzyme Functions

2-Hydroxy-3-oxopropanoic acid, also known as tartronate (B1221331) semialdehyde, is a key intermediate in several metabolic pathways, and ongoing research continues to unveil new enzymatic functions and metabolic routes involving this compound. evitachem.comnih.gov

A significant pathway where this compound plays a crucial role is the D-glycerate pathway, which is part of allantoin (B1664786) degradation in organisms like Escherichia coli. In this pathway, the enzyme glyoxylate (B1226380) carboligase, also known as tartronate-semialdehyde synthase, synthesizes one molecule of this compound from two molecules of glyoxylate, with the release of carbon dioxide. ebi.ac.ukebi.ac.uk This thiamine (B1217682) pyrophosphate (ThDP)-dependent enzyme is unique because it lacks a conserved glutamate (B1630785) residue typically found near the ThDP cofactor in similar enzymes. nih.govnih.gov Instead, the active site's dielectric constant is lowered by surrounding aliphatic residues, activating the cofactor through an intramolecular proton rearrangement. ebi.ac.uk The resulting 2-hydroxy-3-oxopropanoate (B1262112) is then converted to D-glycerate and subsequently to 3-phosphoglycerate, which enters the central carbon metabolism via glycolysis. ebi.ac.ukebi.ac.uk

Another key enzyme is 2-hydroxy-3-oxopropionate reductase (tartronate semialdehyde reductase), which catalyzes the reversible reaction converting (R)-glycerate to 2-hydroxy-3-oxopropanoate using NAD(P)+ as a cofactor. wikipedia.org This enzyme is involved in the glyoxylate and dicarboxylate metabolism. wikipedia.org

Recent research in Ralstonia metallidurans has identified its involvement in D-glucarate catabolism. D-glucarate is first dehydrated and then cleaved by an aldolase (B8822740) to produce pyruvate (B1213749) and this compound. Subsequently, an enzyme transforms this compound into D-glyceric acid. msu.ruresearchgate.net

Furthermore, studies have identified a putative hydroxypyruvate isomerase that catalyzes the reversible isomerization between hydroxypyruvate and 2-hydroxy-3-oxopropanoate. hmdb.ca The table below summarizes the key enzymes involved in the metabolism of this compound.

EnzymeEC NumberReactionMetabolic PathwayOrganism Example
Glyoxylate carboligase (Tartronate-semialdehyde synthase)4.1.1.472 Glyoxylate → 2-Hydroxy-3-oxopropanoate + CO2D-glycerate pathway (Allantoin degradation)Escherichia coli
2-Hydroxy-3-oxopropionate reductase (Tartronate semialdehyde reductase)1.1.1.60(R)-Glycerate + NAD(P)+ ⇌ 2-Hydroxy-3-oxopropanoate + NAD(P)H + H+Glyoxylate and dicarboxylate metabolismEscherichia coli
Aldolase-2-keto-3-deoxy-D-glucarate → Pyruvate + this compoundD-glucarate catabolismRalstonia metallidurans
2-hydroxy-3-oxopantoate reductase-This compound → D-glyceric acidD-glucarate catabolismRalstonia metallidurans
Hydroxypyruvate isomerase (putative)-Hydroxypyruvate ⇌ 2-Hydroxy-3-oxopropanoate--

Biotechnological Applications and Metabolic Engineering

The unique metabolic roles of this compound and its related pathways present significant opportunities for biotechnological applications and metabolic engineering.

Production of Biofuels and Biochemicals

Metabolic engineering efforts are underway to utilize pathways involving this compound for the production of valuable chemicals. While direct large-scale production of this compound itself is not a primary focus, its parent compound, 3-hydroxypropionic acid (3-HP), is a highly sought-after platform chemical. frontiersin.orgnih.gov 3-HP can be converted into various valuable products, including acrylic acid and biodegradable polymers. nih.gov

Researchers are engineering microorganisms to produce 3-HP from renewable feedstocks like glucose and glycerol (B35011). frontiersin.orgnih.gov Some of these engineered pathways might proceed through intermediates structurally related to this compound. For instance, the malonyl-CoA reductase pathway, successfully constructed in yeast, involves the conversion of malonyl-CoA, which can be seen as a precursor to malonate semialdehyde, a tautomer of this compound. frontiersin.org

A novel application involves the biotransformation of formaldehyde (B43269), a C1 chemical, into ethylene (B1197577) glycol. The enzyme glyoxylate carboligase from E. coli has been discovered to catalyze the condensation of two formaldehyde molecules into glycolaldehyde, which can then be reduced to ethylene glycol. rsc.org This process offers a potential route for converting a volatile environmental pollutant into a valuable C2 chemical. rsc.org

Engineering Microorganisms for Specific Bioconversions

The enzymes involved in this compound metabolism are targets for protein engineering to create novel biocatalysts. For example, active site variants of glyoxylate carboligase have been engineered to synthesize (S)-acetolactate from pyruvate and acetylglycolate from pyruvate and glyoxylate. nih.govacs.org This demonstrates the potential to alter the substrate specificity of these enzymes for the production of different target molecules.

Metabolic engineering strategies in microorganisms like Aspergillus niger and Cupriavidus necator are being developed to improve the production of 3-hydroxypropionic acid. osti.govnih.gov These strategies often involve the overexpression of key pathway enzymes and the deletion of competing pathways to channel metabolic flux towards the desired product. osti.gov The understanding of pathways involving this compound can inform these engineering efforts by identifying potential side reactions or alternative metabolic fates of key intermediates.

Development of Enzyme Inhibitors and Probes for Metabolic Studies

This compound and its derivatives have been investigated as enzyme inhibitors, providing valuable tools for studying metabolic pathways. evitachem.com For instance, the phosphorylated form, tartronate semialdehyde phosphate (B84403) (TSP), is a potent inhibitor of enolase, a key enzyme in glycolysis. nih.gov Both the enol and aldehyde forms of TSP exhibit strong inhibitory activity, with the enol form acting as a slow-binding inhibitor. nih.gov This makes TSP a useful probe for studying the mechanism of enolase and the dynamics of glycolysis.

The structural similarity of this compound to other metabolic intermediates allows it to be used in studies of enzyme specificity. For example, analogs of oxaloacetate, including compounds structurally related to this compound, have been tested as inhibitors of phosphoenolpyruvate (B93156) carboxykinase, although they generally show weak inhibition. nih.gov

Understanding Physiological Roles and Regulatory Mechanisms in Diverse Organisms

This compound has been identified as a metabolite in a range of organisms, from bacteria like Escherichia coli to plants like Arabidopsis thaliana and even in mice, indicating its widespread, though often low-level, presence in biological systems. nih.govnih.gov It is considered a primary metabolite, suggesting it is essential for the organism's basic growth and development. hmdb.ca

In bacteria, the pathways involving this compound are part of the central carbon metabolism, allowing organisms to utilize alternative carbon sources. ebi.ac.ukebi.ac.uk The regulation of these pathways is crucial for metabolic flexibility. For example, the enzymes for D-glucarate catabolism in R. metallidurans are induced in the presence of the substrate. msu.ruresearchgate.net

The study of glyoxylate carboligase has revealed a unique regulatory mechanism for a ThDP-dependent enzyme that does not rely on a conserved glutamate for catalysis. nih.govnih.gov The pH optimum for the formation of 2-hydroxy-3-oxopropanoate by this enzyme is influenced by the protonation state of the ThDP cofactor. nih.gov Understanding these regulatory mechanisms at the molecular level is essential for a complete picture of how organisms control these metabolic pathways.

Q & A

Basic Research Questions

Q. How is 2-Hydroxy-3-oxopropanoic acid identified and characterized in laboratory settings?

  • Methodological Answer : Identification typically involves spectroscopic techniques such as ¹H/¹³C NMR for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. For quantification, high-performance liquid chromatography (HPLC) with UV detection is widely used due to its sensitivity for keto-acid derivatives . Functional group analysis (e.g., carbonyl and hydroxyl groups) can be performed via Fourier-transform infrared spectroscopy (FTIR) .

Q. What are the standard protocols for ensuring the purity of this compound in synthetic chemistry?

  • Methodological Answer : Purity assessment requires a combination of chromatographic methods (e.g., reverse-phase HPLC with C18 columns) and melting point analysis . Impurities such as oxidized or reduced byproducts (e.g., tartronic acid or derivatives) are monitored using thin-layer chromatography (TLC) with silica gel plates and visualized under UV light . Quantitative purity (>95%) is often confirmed via elemental analysis (C, H, N) .

Q. What safety precautions are critical when handling this compound in experimental setups?

  • Methodological Answer : Although specific hazard data for this compound is limited, general precautions for α-keto acids apply:

  • Use nitrile gloves and goggles to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of fine powders.
  • Store in airtight containers under inert gas (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. What enzymatic pathways involve this compound as an intermediate, and how can these pathways be studied in vitro?

  • Methodological Answer : The compound is a key intermediate in the D-glucarate catabolic pathway , where it is produced via aldolase-mediated cleavage of 2-keto-3-deoxy-D-glucarate. To study this pathway:

  • Enzyme assays : Purify recombinant aldolase (e.g., Q1LMW0 from Ralstonia metallidurans) and monitor substrate conversion using UV-Vis spectroscopy (absorbance at 260 nm for keto-acids).
  • Isotopic labeling : Use ¹³C-labeled D-glucarate to track metabolic flux via NMR .

Q. How can researchers resolve contradictions in kinetic data observed during the enzymatic conversion of this compound?

  • Methodological Answer : Contradictions may arise from substrate inhibition or pH-dependent enzyme activity. Strategies include:

  • pH profiling : Test activity across a pH gradient (4.0–9.0) to identify optimal conditions.
  • Competitive inhibition assays : Add structural analogs (e.g., oxaloacetate) to assess binding affinity via isothermal titration calorimetry (ITC) .
  • Molecular dynamics simulations : Model enzyme-substrate interactions to identify steric or electronic conflicts .

Q. What strategies optimize the yield of this compound derivatives through regioselective substitution reactions?

  • Methodological Answer : Regioselectivity is achieved via:

  • Protecting groups : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers before functionalizing the keto group.
  • Catalytic control : Use palladium nanoparticles for selective C–H activation in aryl-substituted derivatives.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the α-carbon .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often stem from tautomerization (keto-enol equilibrium). To standardize

  • Solvent standardization : Record NMR spectra in deuterated DMSO to stabilize the keto form.
  • Temperature control : Perform experiments at 25°C to minimize tautomeric shifts.
  • Cross-validate : Compare with X-ray crystallography data for solid-state conformation .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry152–154°C
pKa (α-keto group)Potentiometric Titration2.1 ± 0.3
Enzymatic Km (aldolase)UV-Vis Kinetics0.45 mM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.